![molecular formula C16H14ClN3O4S B2929923 2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034323-23-2](/img/structure/B2929923.png)
2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H14ClN3O4S and its molecular weight is 379.82. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agent Synthesis
Research conducted by Hossan et al. (2012) explored the synthesis of pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, as antimicrobial agents. This involved using citrazinic acid as a starting material and demonstrated good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Central Nervous System Depressant Activity
A study by Manjunath et al. (1997) synthesized 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives, which were evaluated for their central nervous system depressant activity. The study found that certain compounds exhibited marked sedative action (Manjunath et al., 1997).
Anticancer Drug Synthesis
The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, was reported by Sharma et al. (2018). This compound was synthesized and characterized using various techniques and confirmed for its anticancer activity through in silico modeling (Sharma et al., 2018).
Insect Growth Regulator
Devi and Awasthi (2022) synthesized Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate and evaluated it as an insect growth regulator. The study involved extensive characterization and testing against Galleria mellonella, showing its potential as a juvenile hormone mimic for insect control (Devi & Awasthi, 2022).
Electrochemical Polymerization Application
Carbas et al. (2014) explored the electrochemical polymerization of a new low-voltage oxidized thienylenepyrrole derivative and its application in electrochromic devices. The synthesized polymer displayed multichromic properties and was applied in an electrochromic device, demonstrating its potential in this field (Carbas et al., 2014).
Molecular Imprinted Polymer Enhancement
Fahim and Abu-El Magd (2021) investigated the use of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide in enhancing molecular imprinted polymers as organic fillers on bagasse cellulose fibers. This included biological evaluation and computational calculations, demonstrating its application in paper sheet manufacturing and antimicrobial activities (Fahim & Abu-El Magd, 2021).
Mechanism of Action
Target of Action
It shares structural similarities with 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known plant growth regulator and herbicide . 2,4-D primarily targets plant growth hormones, specifically auxins, which are essential for plant cell growth and differentiation .
Biochemical Pathways
This pathway is crucial for various aspects of plant growth and development, including cell elongation, apical dominance, and tissue differentiation .
Pharmacokinetics
2,4-d, a structurally similar compound, is known to be poorly soluble in water but readily soluble in organic solvents . This suggests that the compound might have similar solubility properties, which could impact its bioavailability.
Result of Action
Based on its structural similarity to 2,4-d, it can be inferred that it might cause uncontrolled and unsustainable growth in plants, leading to their eventual death .
Action Environment
It is known that the efficacy of 2,4-d can be influenced by various environmental factors, including temperature, humidity, and light conditions . Therefore, it can be inferred that similar environmental factors might also influence the action of this compound.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-10-1-3-11(4-2-10)24-9-13(21)18-6-7-20-15(22)14-12(5-8-25-14)19-16(20)23/h1-5,8H,6-7,9H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWIJNULEVONSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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